N-(2-aminophenyl)-N-methyl-N-phenylamine
Overview
Description
N-(2-aminophenyl)-N-methyl-N-phenylamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a methyl group and another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing N-(2-aminophenyl)-N-methyl-N-phenylamine involves the nucleophilic substitution of a halogenated aromatic compound with an amine. For example, 2-bromoaniline can react with N-methyl aniline in the presence of a base such as potassium carbonate to yield the desired product.
Reductive Amination: Another method involves the reductive amination of 2-nitroaniline with N-methyl aniline. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-aminophenyl)-N-methyl-N-phenylamine can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced to form various derivatives. For example, reduction with lithium aluminum hydride can yield the corresponding amine.
Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: Nitro derivatives, quinones.
Reduction: Secondary amines, primary amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Scientific Research Applications
Chemistry: N-(2-aminophenyl)-N-methyl-N-phenylamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and polymers.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the manufacture of specialty chemicals, including corrosion inhibitors, surfactants, and stabilizers for plastics and rubber.
Mechanism of Action
The mechanism by which N-(2-aminophenyl)-N-methyl-N-phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
N-phenyl-N-methylamine: Lacks the 2-amino substitution, resulting in different reactivity and applications.
N-(2-aminophenyl)-N-phenylamine: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
N-(2-aminophenyl)-N-methylamine: Lacks the second phenyl ring, leading to different physical and chemical characteristics.
Uniqueness: N-(2-aminophenyl)-N-methyl-N-phenylamine is unique due to the presence of both a methyl group and a phenyl ring attached to the amino-substituted phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-N-methyl-2-N-phenylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSPDVXRRIWYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444695 | |
Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50374-92-0 | |
Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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